molecular formula C21H26N2O5S B2420079 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922103-23-9

4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Número de catálogo: B2420079
Número CAS: 922103-23-9
Peso molecular: 418.51
Clave InChI: HDCYDQVKNCJHQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-13-9-16(10-14(2)19(13)27-6)29(25,26)22-15-7-8-18-17(11-15)23(5)20(24)21(3,4)12-28-18/h7-11,22H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCYDQVKNCJHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with potential biological activities. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with a molecular weight of 418.5 g/mol. The structure features a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine derivative, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit various biological activities including:

  • Anticancer Activity : The oxazepine scaffold is known for its potential anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds containing sulfonamide groups have demonstrated antibacterial and antifungal activities.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases can lead to reduced tumor growth.
  • Apoptosis Induction : Many derivatives promote programmed cell death in malignant cells through various signaling pathways.

Anticancer Studies

In studies involving related compounds:

  • Cell Line Testing : Various derivatives were tested against different cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.2Apoptosis
Compound BHeLa8.1HDAC Inhibition
Target CompoundA5496.5Enzyme Inhibition

Antimicrobial Studies

Research has also highlighted the antimicrobial efficacy of sulfonamide derivatives:

  • In Vitro Testing : The compound showed promising results against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Q & A

Q. What synthetic strategies are recommended for preparing 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step coupling reactions. A general approach includes:

Core Heterocycle Formation : Construct the benzo[b][1,4]oxazepin moiety via cyclization of a substituted aminophenol derivative with ketones or aldehydes under acidic conditions .

Sulfonamide Coupling : React the amine group of the benzooxazepin intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and LC-MS.

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify key signals:
  • Methoxy groups (δ 3.7–3.9 ppm, singlet).
  • Tetrahydrobenzooxazepin protons (δ 4.1–4.5 ppm for oxazepine ring protons).
  • Aromatic protons (δ 6.8–7.5 ppm, split due to substituents) .
  • LC-MS : Confirm molecular ion peak ([M+H]+^+) matching the molecular weight (e.g., ~460–470 g/mol).
  • HPLC Purity : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to ensure >95% purity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict regioselectivity in the sulfonamide coupling step?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for sulfonamide bond formation .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility (e.g., dichloromethane vs. THF) and their impact on reaction rates .
  • Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal temperature, catalyst loading, and reaction time .

Q. What experimental design principles resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Statistical DoE : Use a factorial design (e.g., 2k^k design) to test variables like cell line variability, compound concentration, and incubation time. Analyze interactions via ANOVA .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity), enzymatic assays (IC50_{50}), and cellular viability tests (MTT assay) to distinguish false positives .
  • Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to quantify uncertainty and identify outliers .

Q. How can QSAR models elucidate the role of substituents (e.g., methoxy, dimethyl groups) in target binding?

  • Methodological Answer :
  • Descriptor Selection : Calculate electronic (Hammett σ), steric (Taft Es_s), and hydrophobic (logP) parameters for substituents .
  • 3D-QSAR : Align analogs using CoMFA/CoMSIA to map electrostatic and steric fields around the benzenesulfonamide core .
  • Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness (R2^2 > 0.7, Q2^2 > 0.5) .

Q. What strategies mitigate steric hindrance during the formation of the benzooxazepin ring?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 4 hours) and improve yield by enhancing molecular collisions .
  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups) to direct cyclization .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in solubility measurements across solvent systems?

  • Methodological Answer :
  • Solubility Parameters : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to rationalize solvent compatibility .
  • Standardized Protocols : Adopt OECD guidelines for shake-flask or HPLC-based solubility measurements to minimize variability .
  • Machine Learning : Train models on public solubility databases (e.g., PubChem) to predict outliers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.